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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)ethanol

Cat. No.: B1362657

An In-depth Technical Guide to 2-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7)

Introduction

2-(2-Methoxyphenyl)ethanol, also known as o-Methoxyphenethyl alcohol, is an aromatic
organic compound with the CAS number 7417-18-7.[1][2][3] Structurally, it is characterized by a
phenethyl alcohol core with a methoxy group (-OCH3) at the ortho position of the benzene ring.
This substitution pattern imparts specific chemical properties and reactivity, making it a
valuable building block and intermediate in various fields, particularly in the synthesis of
pharmaceuticals and fragrances.[1] Its potential biological activities, including antioxidant
properties and enzyme inhibition, further extend its interest to researchers in drug discovery
and life sciences.[1][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals. It provides an in-depth exploration of the compound's
physicochemical properties, synthesis and purification methodologies, detailed analytical
characterization, reactivity, applications, and safety protocols. The narrative emphasizes the
causality behind experimental choices, ensuring a blend of theoretical knowledge and practical,
field-proven insights.

Physicochemical and Computational Properties

Understanding the fundamental properties of 2-(2-Methoxyphenyl)ethanol is the first step in
its effective application. The compound is typically a colorless to pale yellow liquid with a
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pleasant odor.[1] It exhibits solubility in common organic solvents like ethanol and ether, while
its solubility in water is limited due to the hydrophobic nature of the aromatic ring.[1]

Chemical Structure

Caption: 2D Structure of 2-(2-Methoxyphenyl)ethanol.

Data Summary Table

The following table summarizes key identifiers and computed properties, providing a quick
reference for experimental planning.
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Property Value Source(s)

Identifiers

CAS Number 7417-18-7 [A][2]03]15]16]

Molecular Formula CoH1202 [1112][3][6]

Molecular Weight 152.19 g/mol [21[3][6]

IUPAC Name 2-(2-methoxyphenyl)ethanol [6]
0-Methoxyphenethyl alcohol,

Synonyms [1][2][6]
2-Methoxybenzeneethanol
XLDRDNQLEMMNNH-

InChlKey [1][6]
UHFFFAOYSA-N

SMILES COC1=CC=CcC=C1CcCO [6]

Physicochemical Data

Colorless to light yellow clear

Appearance o [1]
liquid

Boiling Point 133-135 °C at 10 mmHg [7]

Specific Gravity 1.089 - 1.093 @ 20°C [5]

Refractive Index

1.538 - 1.542 @ 20°C

[5]17]

Computed Properties

XLogP3 2.0 [6]
Hydrogen Bond Donor Count 1 [2][6]
zzirnotgen Bond Acceptor 5 o1f6]
Rotatable Bond Count 3 [2][6]
Topological Polar Surface Area  29.5 A2 [6]

Synthesis and Purification
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The synthesis of 2-(2-Methoxyphenyl)ethanol is most commonly achieved through the
reduction of a suitable carbonyl precursor. This approach offers high yields and excellent
control over the final product.

Synthetic Rationale: Reduction of 2-
Methoxyphenylacetic Acid

Areliable and scalable method for synthesizing 2-(2-Methoxyphenyl)ethanol is the reduction
of 2-methoxyphenylacetic acid. This transformation is typically achieved using a powerful
reducing agent like Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent, such as
diethyl ether or tetrahydrofuran (THF).

Causality of Experimental Choices:

e Precursor: 2-Methoxyphenylacetic acid is a commercially available and stable starting
material.

e Reducing Agent: LiAlHa4 is chosen because it is one of the few reagents potent enough to
reduce a carboxylic acid directly to a primary alcohol. Less reactive hydrides, such as
sodium borohydride (NaBHa4), are generally ineffective for this transformation.

e Solvent: Anhydrous aprotic solvents like THF are critical. LiAlH4 reacts violently with protic
solvents (e.g., water, alcohols). THF is an excellent choice due to its ability to dissolve the
reactants and its relatively high boiling point, which allows for gentle reflux to ensure the
reaction goes to completion.

o Workup: The reaction is quenched by the careful, sequential addition of water and a strong
base (like NaOH). This procedure is designed to safely neutralize the excess LiAlH4 and
precipitate the aluminum salts as a manageable solid (aluminum hydroxide), which can be
easily removed by filtration.
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Caption: Workflow for the synthesis of 2-(2-Methoxyphenyl)ethanol.

Detailed Experimental Protocol: Synthesis

Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser,
and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH4) (1.2 eq.) in 100 mL of
anhydrous THF in the flask under a nitrogen atmosphere. Cool the suspension to 0°C using
an ice bath.

Addition of Starting Material: Dissolve 2-methoxyphenylacetic acid (1.0 eq.) in 50 mL of
anhydrous THF. Add this solution dropwise to the stirred LiAlH4 suspension over 30 minutes,
maintaining the temperature at 0°C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Heat the reaction to a gentle reflux and maintain for 4-6 hours,
monitoring the reaction progress by Thin Layer Chromatography (TLC).

Quenching: Cool the reaction back to 0°C. Cautiously and slowly add 10 mL of water
dropwise to quench the excess LiAlHa. Follow this with the dropwise addition of 10 mL of
15% aqueous NaOH solution, and finally, another 20 mL of water.

Filtration and Extraction: A white precipitate of aluminum salts will form. Stir the resulting
slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional
THF. Combine the filtrates and concentrate under reduced pressure.
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» Workup: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield
the crude product.

Purification Protocol

The crude product can be purified by silica gel column chromatography.

o Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate
mixture (e.g., 9:1 v/v) as the mobile phase.

o Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a
small amount of silica gel. Carefully load this onto the top of the prepared column.

o Elution: Elute the column with a gradient of ethyl acetate in hexane (e.qg., starting from 5%
and gradually increasing to 20% ethyl acetate).

o Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions
containing the pure product.

e Solvent Removal: Remove the solvent from the combined pure fractions under reduced
pressure to yield 2-(2-Methoxyphenyl)ethanol as a clear oil. Purity is typically >98%.[2]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the
synthesized compound. A combination of spectroscopic and chromatographic techniques
provides a self-validating system of characterization.
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Analytical Confirmation Workflow
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Caption: A logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[8]

e H NMR: Provides information on the number of different types of protons and their

connectivity. For 2-(2-Methoxyphenyl)ethanol, one would expect distinct signals for the
aromatic protons (showing splitting patterns characteristic of an ortho-substituted ring), the

two methylene (-CH2-) groups, and the methoxy (-OCHs) protons.

e 13C NMR: Shows the number of chemically distinct carbon atoms. Nine distinct signals would
be expected, corresponding to the nine carbon atoms in the molecule.

Protocol: NMR Sample Preparation

e Weigh 5-10 mg of the purified product.
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e Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a standard NMR tube.

e Acquire *H and 3C spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule,
confirming its elemental composition.

o Expected Molecular lon: The exact mass is 152.08373 Da.[6] In high-resolution mass
spectrometry (HRMS), this value can be confirmed with high precision.

» Key Fragmentation Pathways: Under electron ionization (El), common fragmentation would
involve the loss of a water molecule (H20) from the alcohol, benzylic cleavage to form a
stable tropylium-type ion, and cleavage of the C-C bond between the two ethyl carbons.

Protocol: MS Sample Preparation

» Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like
methanol or acetonitrile.

 Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

e Acquire data in the appropriate mass range (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

o O-H Stretch: A strong, broad absorption band is expected around 3300-3400 cm™1,
characteristic of the alcohol hydroxyl group.

o C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm~1, while
aliphatic C-H stretches appear just below 3000 cm~1.

o C-O Stretch: A strong band in the region of 1240 cm~1 (aryl ether) and 1050 cm~1 (primary
alcohol) is expected.
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e C=C Stretch (Aromatic): Peaks in the 1600-1450 cm~* region confirm the presence of the
benzene ring.

Protocol: IR Sample Acquisition (ATR)

e Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total
Reflectance (ATR) accessory of an FTIR spectrometer.

e Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

o Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Reactivity and Applications

The chemical nature of 2-(2-Methoxyphenyl)ethanol is dictated by its three primary
components: the primary alcohol, the aromatic ring, and the methoxy ether group.

Chemical Reactivity

» Alcohol Group: The primary hydroxyl group is the most reactive site. It can undergo oxidation
to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or
acyl chlorides, and conversion to alkyl halides.

o Aromatic Ring: The methoxy group is an ortho-, para-directing activator for electrophilic
aromatic substitution. However, steric hindrance from the adjacent ethyl group may favor
substitution at the para position (position 5).

o Ether Group: The methoxy ether is generally stable but can be cleaved under harsh
conditions (e.g., using strong acids like HBr).

Applications in Research and Development

e Pharmaceutical Synthesis: As a functionalized phenethyl alcohol derivative, it serves as a
key intermediate for more complex molecular targets in drug discovery. Its structure is a
component of various biologically active compounds.

» Fragrance Industry: Phenethyl alcohols and their derivatives are known for their pleasant
floral scents. 2-(2-Methoxyphenyl)ethanol is used in the formulation of fragrances.[1]
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e Enzyme Inhibition Studies: It has been shown to inhibit tyrosinase activity in vitro and may
have applications in studying melanogenesis.[4] It has also been identified in Rhodiola and is
associated with inhibiting bacterial growth.[4]

Safety and Handling

Proper handling of 2-(2-Methoxyphenyl)ethanol is crucial to ensure laboratory safety. Based
on available GHS data, the compound presents moderate hazards.

GHS Hazard Information

 Classification: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ
toxicity — single exposure (Category 3).[10]

» Signal Word: Warning.[10]

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[6]

Handling and Storage Protocols

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety glasses or goggles, and a lab coat when handling.

¢ Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of
vapors.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
light and strong oxidizing agents.[1] Recommended storage temperature is 4°C for long-term
stability.[2]

o Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and
place in a suitable container for chemical waste disposal.

Conclusion

2-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7) is a versatile chemical intermediate with
significant utility in both industrial and research settings. Its well-defined physicochemical

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.biosynth.com/p/FM70727/7417-18-7-2-2-methoxyphenethyl-alcohol
https://www.biosynth.com/p/FM70727/7417-18-7-2-2-methoxyphenethyl-alcohol
https://www.benchchem.com/product/b1362657?utm_src=pdf-body
https://www.echemi.com/sds/1-2-methoxyphenylethanol-pid_Rock20358.html
https://www.echemi.com/sds/1-2-methoxyphenylethanol-pid_Rock20358.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenethyl-alcohol
https://cymitquimica.com/cas/7417-18-7/
https://www.chemscene.com/7417-18-7.html
https://www.benchchem.com/product/b1362657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

properties, straightforward synthesis, and diverse reactivity make it an important tool for
chemists and pharmacologists. A thorough understanding of its analytical characterization and
adherence to safety protocols are paramount for its successful and safe application. This guide
provides the foundational knowledge and practical protocols necessary for professionals
working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

CAS 7417-18-7: 2-(2-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
chemscene.com [chemscene.com]

scbt.com [scbt.com]

1.
2.
3.
o 4. 2-(2-Methoxyphenethyl) alcohol | 7417-18-7 | FM70727 [biosynth.com]
5. 2-(ortho-anisyl) ethanol, 7417-18-7 [thegoodscentscompany.com]

6.

2-Methoxyphenethyl alcohol | COH1202 | CID 81909 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 7. 2-Methoxyphenethyl alcohol,7417-18-7 manufacture Hongsheng Sci-Tech Development
Co. Ltd.,China [Izhschemical.com]

e 8. benchchem.com [benchchem.com]
e 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
e 10. echemi.com [echemi.com]

« To cite this document: BenchChem. ['2-(2-Methoxyphenyl)ethanol" CAS number 7417-18-7].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362657#2-2-methoxyphenyl-ethanol-cas-number-
7417-18-7]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1362657?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/7417-18-7/
https://www.chemscene.com/7417-18-7.html
https://www.scbt.com/p/2-methoxyphenethyl-alcohol-7417-18-7
https://www.biosynth.com/p/FM70727/7417-18-7-2-2-methoxyphenethyl-alcohol
http://www.thegoodscentscompany.com/data/rw1177921.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenethyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxyphenethyl-alcohol
https://lzhschemical.com/en/eshowProDetail.asp?ProID=1567
https://lzhschemical.com/en/eshowProDetail.asp?ProID=1567
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Analytical_Characterization_of_2_Methoxy_2_4_hydroxyphenyl_ethanol.pdf
https://www.universalclass.com/articles/science/organic-chemistry/nmr-mass-spectrometry-and-infrared-spectroscopy.htm
https://www.echemi.com/sds/1-2-methoxyphenylethanol-pid_Rock20358.html
https://www.benchchem.com/product/b1362657#2-2-methoxyphenyl-ethanol-cas-number-7417-18-7
https://www.benchchem.com/product/b1362657#2-2-methoxyphenyl-ethanol-cas-number-7417-18-7
https://www.benchchem.com/product/b1362657#2-2-methoxyphenyl-ethanol-cas-number-7417-18-7
https://www.benchchem.com/product/b1362657#2-2-methoxyphenyl-ethanol-cas-number-7417-18-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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